2-Ethylthietane
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Overview
Description
2-Ethylthietane is a sulfur-containing heterocyclic compound with the molecular formula C5H10S. It is a member of the thietane family, characterized by a four-membered ring containing one sulfur atom. This compound is known for its presence in the anal glands of certain mustelids, such as the Siberian weasel and the steppe polecat, where it plays a role in chemical communication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylthietane can be achieved through various methods, including:
Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring.
Photochemical [2 + 2] Cycloadditions: This method uses alkenes and thiocarbonyl compounds to form the thietane ring through a photochemical reaction.
Industrial Production Methods: Industrial production of this compound is less common, but the methods mentioned above can be scaled up for larger production if needed. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthietane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides and sulfones.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substituting Agents: Alkyl halides and strong bases can be used for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Thietanes: Formed through substitution reactions.
Scientific Research Applications
2-Ethylthietane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: It is studied for its role in chemical communication among mustelids.
Medicine: Thietane derivatives have been explored for their potential antiviral and anticancer properties.
Industry: It can be used in the synthesis of polymers with unique optical properties.
Mechanism of Action
The mechanism of action of 2-ethylthietane in biological systems involves its role as a semiochemical. It is believed to interact with specific receptors in the olfactory system of mustelids, allowing them to communicate information about species, sex, and age . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- 2,2-Dimethylthietane
- 2-Propylthietane
- 2-Pentylthietane
Comparison: 2-Ethylthietane is unique due to its specific presence in the anal glands of certain mustelids and its role in chemical communication . While other thietanes like 2,2-dimethylthietane and 2-propylthietane are also found in similar biological contexts, this compound’s specific occurrence in female Siberian weasels highlights its unique role .
Properties
CAS No. |
74936-13-3 |
---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2-ethylthietane |
InChI |
InChI=1S/C5H10S/c1-2-5-3-4-6-5/h5H,2-4H2,1H3 |
InChI Key |
JCJPIHHXZBZISN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCS1 |
Origin of Product |
United States |
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